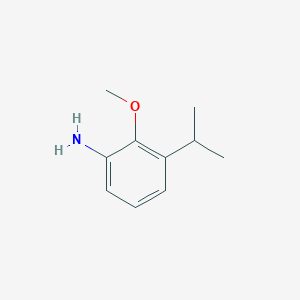

3-Isopropyl-2-methoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCDLZYADCEBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646795 | |

| Record name | 2-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723334-17-6 | |

| Record name | 2-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Isopropyl 2 Methoxyaniline and Its Congeners

Nucleophilic Reactivity of the Aromatic Amine Moiety

The amine group in aniline (B41778) and its derivatives is a potent nucleophile, a characteristic that is significantly modulated by the presence of substituents on the aromatic ring. wikipedia.org The reactivity of the nitrogen lone pair is central to many of the reactions these compounds undergo.

Influence of the Methoxy (B1213986) Group on Nucleophilicity

The methoxy group (-OCH₃) generally acts as an electron-donating group through resonance, which increases the electron density on the aniline ring and at the nitrogen atom. This enhanced electron density, in turn, increases the nucleophilicity of the amine. chemistrysteps.com However, the position of the methoxy group is critical. An ortho-methoxy group, as in 2-methoxyaniline, can also exert an inductive electron-withdrawing effect, slightly tempering the activating effect.

Furthermore, the methoxy group can play a more direct role in reactions. For instance, in a two-step synthesis of multi-substituted N-methoxyamines, the N-methoxy group enhances the nucleophilicity of the amide nitrogen, enabling a direct coupling reaction with aldehydes, a reaction not typically observed with ordinary amides. nih.gov This highlights the nuanced role a methoxy substituent can play in modulating reactivity beyond simple electron donation.

Steric Hindrance Effects of the Isopropyl Group on Reaction Pathways

The bulky isopropyl group at the 3-position of the aniline ring introduces significant steric hindrance around the amino group and the adjacent ring positions. rsc.orgrsc.org This steric bulk can impede the approach of reactants, thereby influencing the regioselectivity and even the feasibility of certain reactions. nih.gov For example, in electrophilic substitution reactions, the isopropyl group can direct incoming electrophiles to less hindered positions on the aromatic ring. cdnsciencepub.com

Research on sterically crowded anilines has shown that extreme steric hindrance can lead to unusual reactivity. For instance, in reactions with phosphorus trichloride, highly hindered anilines can favor electrophilic substitution on the aromatic ring over the expected reaction at the sterically encumbered anilide. rsc.orgrsc.org In some cases, steric repulsion between bulky groups can even restrict the free rotation of the C-N bond, leading to the formation of pseudo-stereoisomers. researchgate.net This demonstrates that the steric influence of the isopropyl group is a critical factor in determining the reaction outcomes of 3-isopropyl-2-methoxyaniline.

Electrophilic Aromatic Substitution Patterns

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org The presence of both a methoxy and an isopropyl group on the aniline ring introduces a complex interplay of directing effects.

The activating effects of the amino and methoxy groups work in concert to make the aromatic ring highly reactive towards electrophiles. byjus.com The directing influence of these groups is as follows:

Amino group (-NH₂): Strongly activating, ortho-, para-directing.

Methoxy group (-OCH₃): Activating, ortho-, para-directing.

Isopropyl group (-CH(CH₃)₂): Weakly activating, ortho-, para-directing.

In this compound, the positions ortho and para to the powerful amino group are positions 2, 4, and 6. The positions ortho and para to the methoxy group are positions 1, 3, and 5. The positions ortho and para to the isopropyl group are positions 2, 4, and 5. The combined directing effects would strongly favor substitution at the 4- and 6-positions, which are activated by the amino group. However, the steric bulk of the isopropyl group at position 3 will likely hinder attack at the adjacent 4-position, making the 6-position the most probable site for electrophilic attack. Kinetic studies on substituted anilines have shown that reactions typically occur at the 4-position unless it is blocked by a substituent, in which case the reaction proceeds at the 2-position. cdnsciencepub.comcdnsciencepub.com

Cascade and Multicomponent Reactions Involving Isopropyl- and Methoxy-Substituted Anilines

Substituted anilines are valuable components in cascade and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single pot. nih.govnih.gov These reactions are highly efficient and atom-economical. wikipedia.org

One prominent example is the Ugi reaction , a four-component reaction involving an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Substituted anilines, including those with methoxy groups, are frequently used as the amine component in Ugi reactions to generate diverse molecular scaffolds. rsc.orgillinois.edu The reaction proceeds through the formation of an imine from the aniline and carbonyl compound, followed by nucleophilic attack of the isocyanide and subsequent rearrangement. wikipedia.org Variations of the Ugi reaction, such as the Ugi-Smiles and Ugi-Heck reactions, further expand its synthetic utility. wikipedia.org An interrupted Ugi reaction, employing an aniline as the amine component, can lead to the formation of substituted indoxyls and aminoindoles. nih.govprinceton.edu

Another important cascade reaction is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. mdpi.com Methoxy-substituted tryptamines are common substrates in these reactions. mdpi.com Gold(I) complexes have been shown to catalyze iso-Pictet-Spengler reactions with various substituted indoles, including those with amine functionalities at different positions on the indole (B1671886) ring. acs.org

Aniline-promoted cascade reactions have also been developed for the synthesis of 2-substituted 2H-chromenes from 2-hydroxycinnamaldehydes and various carbon nucleophiles. nih.gov These examples underscore the versatility of substituted anilines in constructing complex heterocyclic structures through efficient one-pot methodologies.

Specific Reaction Mechanisms

Asymmetric-Methoxy Rearrangements in N-Methoxyanilines

Recent research has uncovered interesting rearrangement reactions involving N-methoxyanilines. Specifically, copper-catalyzed asymmetric libretexts.orgcdnsciencepub.com-methoxy rearrangements of 2,6-disubstituted N-methoxyanilines have been reported. rsc.org This reaction proceeds in the presence of a cationic copper catalyst with a chiral N-heterocyclic carbene (NHC) ligand to produce chiral ortho-quinol imines with high enantioselectivity. rsc.org

Cyclization Reactions for Heterocycle Formation (e.g., Imidazoles, Benzoxazines, Indoles)

The structural framework of this compound, featuring a nucleophilic amino group ortho to a methoxy group and adjacent to an isopropyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The interplay of these functional groups governs its reactivity in cyclization reactions to form important scaffolds like imidazoles, benzoxazines, and indoles.

Imidazoles: The synthesis of imidazole (B134444) derivatives often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source. While specific examples starting directly with this compound are not prevalent, general methods for imidazole synthesis can be adapted. For instance, the reaction of an appropriately substituted α-dicarbonyl with this compound, an aldehyde, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can lead to the formation of a tri-substituted imidazole. nih.gov One-pot, four-component syntheses are also common, reacting a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org The steric bulk of the isopropyl group and the electronic effect of the methoxy group on the aniline would influence the reaction rate and the final substitution pattern of the resulting imidazole ring.

Benzoxazines: Benzoxazines are formed through a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.netnih.gov In a hypothetical reaction involving this compound, the aniline would serve as the primary amine component. The reaction proceeds by forming an intermediate from the amine and formaldehyde, which then reacts with a phenolic compound to undergo ring closure. google.com The synthesis can be carried out in solvents like toluene (B28343) or even under solventless conditions by heating the reactants together. nih.govgoogle.com The resulting benzoxazine (B1645224) monomer would incorporate the 3-isopropyl-2-methoxyphenyl group on the nitrogen atom of the oxazine (B8389632) ring. These monomers can then be thermally polymerized. nih.gov

Table 1: Representative Benzoxazine Synthesis Conditions This table presents generalized conditions based on syntheses with various anilines.

| Amine Component | Phenolic Component | Aldehyde Source | Solvent/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Primary Aromatic Amine | Bisphenol-A | Paraformaldehyde | Toluene, 110°C | Dibenoxazine | nih.gov |

| Aniline | 2-Allylphenol | Paraformaldehyde | 110°C, 30 min (Solventless) | Benzoxazine with reactive double bond | google.com |

| Methylamine | Bisphenol-A | Aqueous Formaldehyde | 110°C, 10 min (Aqueous) | Bis(dihydro-methyl-benzoxazine)propane | google.com |

Indoles: The synthesis of indoles from aniline derivatives can be achieved through various strategies, most famously the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To use this compound in this context, it would first need to be converted to the corresponding hydrazine (B178648). More direct methods include palladium-catalyzed reactions. For example, a total synthesis of ibogaine, an indole alkaloid, starts with 2-iodo-4-methoxyaniline, which undergoes a palladium-catalyzed reaction to build the indole core. wikipedia.org Another modern approach involves the domino reaction of ortho-anisoles (like 2-methoxytoluene) with nitriles, promoted by a mixed base, to form 2-arylindoles. nih.gov The synthesis of 2,3-disubstituted indoles can also be achieved through the alkylative cyclization of 2-alkenylphenylisocyanides with Grignard reagents. clockss.org These methods highlight the potential pathways to convert substituted anilines like this compound into complex indole structures. nih.gov

Regioselectivity in C-N and C-S Bond Formation

Regioselectivity—the control over where new bonds form—is a critical aspect of the reactivity of substituted anilines. In this compound, the positions on the aromatic ring and the nitrogen atom are electronically and sterically distinct, leading to preferential bond formation.

C-N Bond Formation: The formation of carbon-nitrogen bonds can occur at the nitrogen atom (N-functionalization) or at the aromatic ring (C-functionalization). In many reactions, the aniline nitrogen acts as the primary nucleophile. However, under certain catalytic conditions, direct C-H functionalization of the aromatic ring is possible. For instance, in the trifluoromethylarylation of alkenes using anilines, an exquisite regiocontrol for C-functionalization at the para position relative to the amino group is observed. nih.gov Ortho-functionalization typically occurs only when the para position is blocked. nih.gov For this compound, the para position (C-5) is open, but the directing effects of the methoxy and isopropyl groups would also influence reactivity. Iodine-promoted reactions of N-protected indoles have demonstrated regioselective C-N bond formation, yielding 4-(1H-indol-2-yl)morpholines, showcasing how reaction conditions can precisely control the site of bond formation. nih.gov

C-S Bond Formation: The formation of carbon-sulfur bonds is crucial for synthesizing molecules with applications in materials science and pharmaceuticals. For example, novel benzoxazines containing sulfur have been synthesized and used as reinforcing resins in rubber compounds. nih.gov In one such synthesis, 4,4′-dihydroxydiphenyl disulfide was reacted with furfurylamine (B118560) and paraformaldehyde. nih.gov While this example builds the sulfur linkage into the phenolic backbone prior to the benzoxazine formation, direct C-S bond formation on an aniline ring can be achieved through various methods, such as electrophilic substitution with sulfur-based electrophiles or transition-metal-catalyzed cross-coupling reactions. The electronic nature of the substituents on the aniline ring would dictate the regioselectivity of such a reaction, with the electron-donating methoxy and isopropyl groups activating the ring towards electrophilic attack, primarily at positions para and ortho to the amine.

N-Trifluoromethylation Reactions and Associated Steric Factors

The introduction of a trifluoromethyl (CF3) group onto the nitrogen atom of an amine can significantly alter its electronic properties, particularly its basicity, due to the strong electron-withdrawing nature of fluorine. chinesechemsoc.orgchinesechemsoc.org

The N-trifluoromethylation of anilines is highly sensitive to steric hindrance around the nitrogen atom. Research on the N-trifluoromethylation of nitrosoarenes, which are subsequently reduced to N-trifluoromethylated anilines, showed that sterically hindered ortho-substituted substrates resulted in slightly lower yields. acs.org For example, while ortho-methyl and ortho-ethyl nitrosoarenes gave products in over 80% yield, the more sterically hindered 2,6-dimethyl substituted analogue was isolated in a 70% yield. acs.org

A more direct method using carbon disulfide and silver fluoride (B91410) for the N-trifluoromethylation of secondary amines also highlights the role of steric factors. chinesechemsoc.org When comparing the reaction of N-benzyl aniline to N-methyl-4-methylaniline, the yield increased from 78% to 92%, an improvement attributed to the reduced steric hindrance in the latter compound. chinesechemsoc.org This suggests that the N-trifluoromethylation of this compound would be challenging. The bulky isopropyl group positioned ortho to the amine presents a significant steric barrier that would likely impede the approach of the trifluoromethylating reagent, leading to lower reaction efficiency compared to less hindered anilines.

Table 2: Effect of Steric Hindrance on N-Trifluoromethylation Yield Data from N-trifluoromethylation of substituted nitrosoarenes, precursors to the target anilines. acs.org

| Substituent on Nitrosoarene | Yield of N-CF3 Product |

|---|---|

| 2-Methyl | 82% |

| 2-Ethyl | 81% |

| 2,6-Dimethyl | 70% |

| 4-Methoxy (electron-donating) | 74% |

| 4-Cyano (electron-withdrawing) | 54% |

Derivatives and Structural Analogues in Advanced Synthesis

Synthesis of Heterocyclic Derivatives Incorporating Isopropyl- and Methoxy-Aniline Moieties

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of applications. The synthesis of quinoline (B57606) derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. Two of the most classical and versatile methods are the Skraup and Doebner-von Miller reactions. wikipedia.orgwikipedia.org

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. wikipedia.orgyoutube.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation afford the quinoline ring system.

The Doebner-von Miller reaction is a modification that allows for the synthesis of a wider range of substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ from the acid-catalyzed condensation of two carbonyl compounds. wikipedia.orgyoutube.com Lewis acids or Brønsted acids are typically used as catalysts. wikipedia.org

While these methods are broadly applicable to a variety of substituted anilines, no specific examples utilizing 3-isopropyl-2-methoxyaniline have been documented in the reviewed literature.

Table 1: General Synthesis of Quinoline Derivatives

| Reaction Name | Reactants | Conditions | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Substituted Quinoline |

Imidazole (B134444) derivatives are another class of heterocycles with significant biological and chemical interest. There are numerous methods for the synthesis of substituted imidazoles, some of which can employ aniline derivatives as precursors.

One common approach involves the multicomponent condensation of a dicarbonyl compound (like benzil), an aldehyde, an amine (such as a substituted aniline), and ammonium (B1175870) acetate (B1210297). nih.gov This one-pot synthesis provides a straightforward route to highly substituted imidazoles. Another strategy is the synthesis of 1,2,4-trisubstituted imidazoles by refluxing 2,4-disubstituted imidazoles with a chloro-substituted aromatic compound in the presence of a catalyst like triethylamine. nih.gov

Although versatile, a review of the available literature did not reveal any specific instances of these methods being applied to this compound for the synthesis of corresponding imidazole derivatives.

Table 2: General Synthesis of Imidazole Derivatives

| Synthesis Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Multicomponent Condensation | Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Varies (e.g., catalyst, solvent) | Tetrasubstituted Imidazole |

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry. The Fischer indole synthesis is a preeminent method for its preparation, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The phenylhydrazine precursor can be synthesized from the corresponding aniline. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.org

A one-pot, three-component protocol based on the Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org Despite the broad utility of the Fischer indole synthesis for a wide range of substituted anilines (via their hydrazone derivatives), no specific examples commencing with this compound were identified in the surveyed literature. researchgate.netmdpi.com

Table 3: General Synthesis of Indole Derivatives

| Reaction Name | Reactants | Conditions | Product Type |

|---|---|---|---|

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde or Ketone | Acid Catalyst (Brønsted or Lewis) | Substituted Indole |

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. While not directly synthesized from anilines in a single step, aniline derivatives can be precursors to the components used in aziridine (B145994) synthesis. For instance, imines, which can be formed from the condensation of anilines and aldehydes, are key substrates in several aziridination reactions. nih.govbaranlab.org

One common method is the aza-Darzens reaction, which involves the reaction of an imine with an α-haloester in the presence of a base to yield an aziridine. Another approach is the reaction of imines with diazo compounds, often catalyzed by transition metals. researchgate.net Furthermore, amides and anilides of α-aziridinyl-β-aryl/aroyl-propionic acid have been synthesized from the corresponding acrylic acid derivatives, which can be prepared using anilines. nih.gov

No specific synthesis of aziridine derivatives has been reported in the literature starting from precursors directly derived from this compound.

Table 4: General Synthesis of Aziridine Derivatives from Aniline-Derived Precursors

| Precursor Type | Reactants for Aziridination | Conditions | Product Type |

|---|---|---|---|

| Imine | α-Haloester, Base | Aza-Darzens Reaction | Substituted Aziridine |

The synthesis of the cyclohepta[b] Current time information in Bangalore, IN.nih.govbenzoxazine (B1645224) ring system is less commonly reported compared to smaller heterocyclic systems. General methods for the synthesis of 1,4-benzoxazine derivatives often involve the reaction of 2-aminophenols with α-halo ketones or related reagents. ijpsjournal.combohrium.com More recent methods include the Y(OTf)₃-catalyzed cascade reaction of benzoxazoles with propargylic alcohols. rsc.org Another approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. rsc.org

The synthesis of the fused cyclohepta ring would require a more complex strategy, potentially involving intramolecular cyclization of a suitably functionalized 1,4-benzoxazine precursor. A specific example in the literature describes the synthesis of 9,10-dihydro-4H-benzo wikipedia.orgnih.govcyclohepta[1,2-b]thiophene-4-one, a related tricyclic system, highlighting the multi-step nature of such syntheses. nih.gov There is no information available on the synthesis of cyclohepta[b] Current time information in Bangalore, IN.nih.govbenzoxazine derivatives using this compound.

Dihydropyrimidine (B8664642) derivatives , particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are famously synthesized via the Biginelli reaction . researchgate.netnih.gov This is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic catalysis. mdpi.com While the classical Biginelli reaction does not directly use anilines, variations and related syntheses can incorporate aniline-derived components. For instance, aniline derivatives can be part of the β-dicarbonyl component or used in place of urea to generate related heterocyclic structures.

Dihydropyrazine (B8608421) derivatives can be synthesized through various routes. One method involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, to form 2,5-substituted pyrazine (B50134) derivatives via a 2,5-dihydropyrazine intermediate. acs.org While this specific method does not directly involve anilines, other routes to pyrazines and their derivatives can start from α-amino ketones, which can be synthesized from precursors derived from anilines.

A thorough literature search did not yield any specific examples of the synthesis of dihydropyrimidine or dihydropyrazine derivatives using this compound.

Table 5: General Synthesis of Dihydropyrimidine and Dihydropyrazine Derivatives

| Heterocycle | Reaction Name/Method | Key Reactants | General Conditions |

|---|---|---|---|

| Dihydropyrimidine | Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid Catalyst |

Functionalization Strategies for the Isopropyl Group

The isopropyl group, while generally less reactive than the amine or the aromatic ring itself, possesses a unique point of reactivity at the benzylic position. The carbon atom attached directly to the benzene (B151609) ring is susceptible to radical-mediated reactions and oxidation due to the ability of the aromatic ring to stabilize the resulting radical or carbocation intermediates. masterorganicchemistry.com

Benzylic Oxidation: A primary strategy for functionalizing the isopropyl group is through oxidation. This transformation can convert the tertiary C-H bond of the isopropyl group into more versatile functional groups. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can be employed to oxidize the benzylic position. masterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a ketone, where the isopropyl group is converted to an acetyl group (2-acetyl-6-methoxyaniline). More vigorous oxidation can lead to the cleavage of the C-C bonds of the isopropyl group, ultimately forming a carboxylic acid at that position. masterorganicchemistry.com Recent advancements have also focused on catalytic systems, including metal-organic frameworks (MOFs) and layered double hydroxides (LDHs), which can facilitate the oxidation of alkylarenes to the corresponding ketones under milder conditions, often using molecular oxygen or peroxides as the oxidant. mdpi.com

Benzylic Halogenation: The introduction of a halogen, typically bromine, at the benzylic position is another powerful synthetic tool. This reaction is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. The reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts the weakest C-H bond, which is the benzylic hydrogen. masterorganicchemistry.com This results in the formation of 2-(2-bromo-2-propanyl)-6-methoxyaniline. This benzylic bromide is a highly valuable intermediate, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -N₃).

Direct C-H Functionalization: Modern synthetic methods have explored the direct functionalization of benzylic C-H bonds, bypassing the need for pre-functionalized substrates like halides. For instance, copper-catalyzed radical relay processes have been developed for the enantioselective cyanation of benzylic C-H bonds. nih.gov This type of reaction involves the abstraction of a hydrogen atom to form a benzylic radical, which is then trapped by a chiral copper-cyanide complex to form a new C-CN bond with high stereocontrol. nih.gov While specific application to this compound requires dedicated investigation, these methods represent the frontier of selective alkylarene functionalization.

| Transformation | Typical Reagents | Resulting Functional Group | Key Mechanistic Feature |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, H₂CrO₄, TBHP | Ketone (-C(O)CH₃) or Carboxylic Acid (-COOH) | Oxidation of the benzylic C-H bond. masterorganicchemistry.commdpi.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or AIBN | Benzylic Bromide (-C(Br)(CH₃)₂) | Free-radical chain reaction at the benzylic position. masterorganicchemistry.com |

| Benzylic Cyanation | Copper Catalyst, Cyanide Source (e.g., N-cyanobenzenesulfonamide) | Benzylic Nitrile (-C(CN)(CH₃)₂) | Copper-catalyzed radical relay process. nih.gov |

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an aryl methyl ether, and its primary chemical transformation is cleavage of the aryl O–CH₃ bond. libretexts.org This process, known as demethylation, converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol (B47542).

Acid-Catalyzed Ether Cleavage: The most common method for cleaving aryl ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.compressbooks.pub The reaction mechanism involves the initial protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). chemistrysteps.comwikipedia.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce a phenol (in this case, 3-isopropyl-2-aminophenol) and a methyl halide (CH₃Br or CH₃I). libretexts.orgwikipedia.org Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the cleavage exclusively occurs at the alkyl-oxygen bond. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for ether cleavage and often proceed under milder conditions.

Thiolate-Mediated Demethylation: An alternative to strong acids involves the use of nucleophilic sulfur reagents, such as thiophenolates or other thiolates (RS⁻). These methods can offer greater selectivity, particularly in molecules with multiple sensitive functional groups. nih.gov The thiolate anion acts as a potent nucleophile to attack the methyl group, displacing the phenoxide in an Sₙ2 reaction.

Use as a Methylating Agent: In a more specialized transformation, the methoxy group on lignin-derived aromatic compounds, which are structurally related to this compound, can be utilized as a methyl source. nih.govrsc.org Catalytic systems, such as lithium iodide (LiI) in an ionic liquid, can facilitate the cleavage of the ArO–CH₃ bond to form methyl iodide in situ. This intermediate can then methylate other nucleophiles present in the reaction mixture, such as anilines, to produce N-methylated products. nih.gov This represents a novel strategy for valorizing the methoxy group by using it as a productive chemical reagent rather than simply removing it.

| Transformation | Typical Reagents | Product | Key Mechanistic Feature |

|---|---|---|---|

| Acid-Catalyzed Demethylation | HBr, HI, BBr₃ | 3-Isopropyl-2-aminophenol | Protonation of ether oxygen followed by Sₙ2 attack by halide on the methyl group. libretexts.orgwikipedia.org |

| Thiolate-Mediated Demethylation | Sodium thiophenolate (NaSPh), Ethanethiol (EtSH) with base | 3-Isopropyl-2-aminophenol | Sₙ2 attack by a highly nucleophilic thiolate anion on the methyl group. nih.gov |

| Use as Methyl Source | LiI in Ionic Liquid, in presence of an amine | N-methylated amine + 3-Isopropyl-2-aminophenol | In situ generation of CH₃I which then acts as a methylating agent. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and various reactivity descriptors.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations could provide valuable information about the optimized geometry, bond lengths, bond angles, and electronic properties of 3-isopropyl-2-methoxyaniline. However, specific DFT studies on this compound are not readily found in the scientific literature.

HOMO-LUMO Orbital Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical stability and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, a HOMO-LUMO analysis would reveal its kinetic stability and potential for participating in chemical reactions.

Molecular Electrostatic Potential (MEPS) Mapping for Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. An MEP analysis of this compound would identify the likely sites for chemical reactions, such as the electron-rich amino group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, quantifying the strength of these interactions. An NBO analysis of this compound would offer insights into hyperconjugative interactions and the nature of its chemical bonds.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a tool used to visualize the regions of electron localization in a molecule, providing a clear representation of chemical bonds and lone pairs. It is a valuable method for understanding the nature of chemical bonding. An ELF study of this compound would map out the electron pairs and provide a visual understanding of its covalent bonds and the lone pair on the nitrogen atom.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway. While this is a powerful technique, there are no specific published studies on the computational modeling of reaction mechanisms involving this compound.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR)

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or selectivity in a particular chemical transformation. These models are predicated on the principle that the structural features of a molecule, such as its electronic properties, steric bulk, and hydrophobicity, dictate its chemical behavior. By quantifying these structural descriptors, QSRR can predict the reactivity of new or untested compounds, thereby guiding experimental design and providing insights into reaction mechanisms.

In the context of substituted anilines, QSRR studies often explore how different substituent groups on the aromatic ring influence the reactivity of the amine functionality or the ring itself. While specific QSRR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied by examining studies on a broader range of substituted anilines. These studies provide a framework for understanding how the isopropyl and methoxy (B1213986) substituents would likely modulate the reactivity of the parent aniline (B41778) molecule.

Detailed Research Findings

Research into the reactivity of substituted anilines has demonstrated that electronic and steric effects of the substituents play a crucial role. For instance, the fate of aromatic amines in environmental systems, such as their binding to soils and sediments, is largely governed by nucleophilic addition and oxidative radical coupling reactions. acs.org The kinetics of these reactions for a series of anilines with substituents at the ortho, meta, or para positions have been shown to vary significantly with the nature and position of the substituent. acs.org

The initial rates of sorption of substituted anilines onto sediment slurries have been successfully correlated with various molecular descriptors. acs.org These descriptors include:

Dissociation constants (pKa): A measure of the basicity of the aniline.

Hammett σ constants: A quantitative measure of the electron-donating or electron-withdrawing ability of a substituent.

Polarographic half-wave potentials (E1/2): Related to the ease of oxidation or reduction.

Highest Occupied Molecular Orbital (HOMO) energies (EHOMO): An indicator of the electron-donating ability of the molecule.

Among these, dissociation constants and Hammett σ constants have been found to be particularly useful for predicting the reaction rates of substituted anilines in these systems. acs.org Generally, electron-withdrawing substituents tend to decrease the electron density on the aniline ring and the amino group, making the compound less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups increase the electron density, enhancing reactivity towards electrophiles. chemistrysteps.com

A computational study on the intramolecular radical addition to substituted anilines revealed that electron-releasing substituents accelerate the reaction. beilstein-journals.org This is attributed to more favorable polar effects and a lower HOMO-SOMO (Singly Occupied Molecular Orbital) gap. beilstein-journals.org This highlights the importance of the electronic nature of the substituents in controlling the kinetics of radical reactions involving anilines.

Furthermore, studies on the reactions of anilines with strong electrophiles have sometimes revealed non-linear relationships in Hammett plots. For example, the reaction of 2,4,6-tris(trifluoromethanesulfonyl)anisole with a series of 4-X-substituted anilines showed a bilinear Hammett plot, suggesting a change in the transition state structure or the rate-determining step depending on whether the substituent is electron-donating or electron-withdrawing. researchgate.net

The following interactive data tables summarize key molecular descriptors often used in QSRR studies of substituted anilines and illustrate the general effect of different substituent types on reactivity.

Table 1: Common Molecular Descriptors in QSRR Studies of Substituted Anilines

| Descriptor | Description | Typical Influence on Reactivity |

|---|---|---|

| Hammett Constant (σ) | Quantifies the electronic effect (electron-donating or -withdrawing) of a substituent. | Negative values (electron-donating) generally increase reactivity towards electrophiles. Positive values (electron-withdrawing) decrease it. |

| pKa | The negative logarithm of the acid dissociation constant of the conjugate acid; indicates the basicity of the amine. | Higher pKa values (more basic) often correlate with higher nucleophilicity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy indicates greater electron-donating ability and increased reactivity with electrophiles. |

Table 2: Predicted Influence of Substituents in this compound on its Reactivity based on QSRR Principles

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity towards Electrophiles |

|---|---|---|---|---|

| Isopropyl | 3 (meta) | Weakly electron-donating (Inductive effect) | Moderate steric bulk | Likely to slightly increase the reactivity of the aromatic ring at positions 2, 4, and 6. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-isopropyl-2-methoxyaniline, both ¹H and ¹³C NMR would provide invaluable information about its molecular framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the isopropyl group. The aromatic protons would likely appear as a complex multiplet pattern in the aromatic region of the spectrum. The methoxy group would present as a sharp singlet, while the isopropyl group would exhibit a doublet for the two equivalent methyl groups and a septet for the single methine proton, a result of spin-spin coupling.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include signals for the six aromatic carbons, the methoxy carbon, and the two different types of carbons in the isopropyl group (methyl and methine). The chemical shifts of these signals would be influenced by the electronic effects of the amino, methoxy, and isopropyl substituents on the aromatic ring.

NMR phase transfer experiments are specialized techniques used to monitor reactions that occur at the interface of two immiscible liquids. These experiments can be instrumental in differentiating between possible reaction pathways by providing insights into the location and transformation of reactants, intermediates, and products in real-time. For reactions involving aniline (B41778) derivatives like this compound, this technique could be employed to study, for example, N-alkylation or other substitution reactions. By observing the changes in the NMR signals in each phase, one could deduce the mechanism of the reaction, such as whether it proceeds through a specific intermediate that is preferentially soluble in one phase over the other.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes would include:

N-H stretching: Typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methoxy groups would be seen just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The stretching vibration of the aryl-ether bond of the methoxy group would likely be observed in the 1200-1275 cm⁻¹ range.

C-N stretching: This vibration would be expected in the 1250-1350 cm⁻¹ region.

The precise positions and intensities of these bands would provide a unique "fingerprint" for this compound.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of molecular bonds. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring and other non-polar bonds. The technique is often used to study molecular structure, and in some cases, can provide information about the crystalline form of a solid sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the amino and methoxy groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The UV-Vis spectrum would be characterized by one or more broad absorption bands, and the wavelength of maximum absorbance (λmax) would be a key identifying feature.

Ligand Design and Catalysis Applications

Development of Chiral Ligands Incorporating Isopropyl- and Methoxy-Aniline Scaffolds

The incorporation of substituted aniline (B41778) moieties into ligand frameworks is a powerful strategy for modulating the catalytic environment. The 3-isopropyl-2-methoxyaniline scaffold, while not yet widely documented in prominent ligand families, presents intriguing possibilities. The ortho-methoxy group acts as a strong electron-donating group through resonance, increasing the electron density at the nitrogen atom and potentially influencing the electronic properties of an attached metal center. The adjacent meta-isopropyl group introduces significant steric hindrance, which can be instrumental in creating a well-defined chiral pocket around the metal, thereby controlling substrate approach and enantioselectivity.

Mono-N-protected amino acids (MPAAs) are a highly successful class of chiral ligands, particularly in palladium-catalyzed C-H functionalization reactions. nih.govacs.org These bifunctional ligands coordinate to the metal center through the amino acid's carboxylate and the N-acyl protected amide group. acs.org While MPAA ligands are themselves derived from natural or synthetic amino acids nih.gov, the substrates they act upon are frequently aniline derivatives.

In the context of ligand design, one could envision a hypothetical scenario where an amino acid is functionalized with a 3-isopropyl-2-methoxyphenyl group. However, the more established role is for the aniline to be the substrate. In this standard scenario, the design of the MPAA ligand is critical for achieving high enantioselectivity in reactions involving sterically demanding substrates like this compound. The ligand's own steric bulk and chiral backbone must effectively differentiate between the two enantiotopic C-H bonds of the substrate. For instance, a ligand with a bulky side chain, such as N-Boc-L-isoleucine, could create steric repulsion with the isopropyl group of the aniline substrate, favoring a specific binding orientation that leads to high enantioselectivity. escholarship.org

Table 1: Influence of Substituents on Aniline Substrates in MPAA-Catalyzed Reactions

| Substituent on Aniline | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity/Selectivity |

|---|---|---|---|---|

| H | - | Neutral | Minimal | Baseline reactivity |

| OMe | ortho | Electron-donating (strong) | Moderate | May enhance reactivity; influences regioselectivity |

| iPr | meta | Electron-donating (weak) | High | Creates significant steric hindrance, crucial for enantioselection |

This table illustrates general principles of how substituents on an aniline substrate can influence catalytic outcomes.

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in catalysis due to their strong σ-donating properties and the ease with which their steric and electronic features can be tuned. nih.govnih.gov The substituents on the nitrogen atoms of the heterocyclic ring are the primary modulators of these properties. Typically, bulky groups like 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes) are used to create a sterically demanding environment around the metal center, which promotes reductive elimination and stabilizes low-coordinate species. nih.gov

Synthesizing an NHC ligand from this compound would result in a ligand with a unique substitution pattern. The presence of the bulky isopropyl group would provide significant steric shielding. Unlike the symmetrical diisopropylphenyl groups in IPr, the single isopropyl group adjacent to an ortho-methoxy group would create a more asymmetric steric environment. The electron-donating methoxy (B1213986) group would enhance the electron-donating character of the NHC, making the coordinated metal center more electron-rich. This increased electron density at the metal can, in turn, enhance its catalytic activity in processes like cross-coupling reactions. The synthesis of such ligands can be achieved through modular alkylation of the parent aniline. sigmaaldrich.com

P-chiral phosphines, which have their stereogenic center directly on the phosphorus atom, are a powerful class of ligands for asymmetric catalysis. rochester.edu Their conformational rigidity and the direct proximity of the chiral center to the metal often lead to exceptional levels of enantioselectivity. rochester.edu The substituents on the phosphorus atom dictate the ligand's electronic and steric properties.

Incorporating a 3-isopropyl-2-methoxyphenyl group directly onto the phosphorus atom would create a P-chiral ligand with distinct features.

Electronic Modulation : The electron-donating methoxy group would increase the electron-donating ability of the phosphine (B1218219), making it a stronger Lewis base. This generally leads to more active catalysts in reactions like asymmetric hydrogenation.

The design of effective ligands for catalysis hinges on a deep understanding of ligand-metal interactions. The primary factors at play are the steric and electronic properties of the ligand, which are not independent and often work in concert.

Steric Effects : The size and shape of a ligand determine the steric environment around the metal center. Bulky ligands, such as those incorporating an isopropyl-substituted aniline scaffold, can create a defined chiral pocket that allows for selective binding of a substrate in a specific orientation, which is the basis for enantioselectivity. Steric pressure can also accelerate key steps in the catalytic cycle, such as reductive elimination, by destabilizing crowded intermediates.

Electronic Effects : The ability of a ligand to donate or withdraw electron density from the metal center is its key electronic characteristic. Electron-donating ligands, such as those bearing a methoxy-substituted aniline moiety, increase the electron density on the metal. This can make the metal more nucleophilic and more reactive towards oxidative addition. Conversely, electron-withdrawing groups can make the metal more electrophilic. The optimal electronic properties are highly dependent on the specific catalytic transformation being targeted.

The combination of a strong electron-donating group (ortho-methoxy) and a sterically demanding group (meta-isopropyl) in a this compound scaffold provides a powerful tool for simultaneously tuning both steric and electronic parameters, offering a pathway to highly active and selective catalysts.

Asymmetric Catalysis Utilizing Designed Ligands

The ultimate test of a chiral ligand's design is its performance in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in high excess over the other. Ligands incorporating features from substituted anilines are instrumental in achieving this goal in a variety of reactions.

Enantioselective C-H functionalization is a rapidly advancing field that allows for the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities. escholarship.org This approach offers a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized substrates. Achieving high enantioselectivity in these reactions is a significant challenge that relies heavily on the design of the chiral ligand.

MPAA ligands are among the most successful classes of ligands for palladium-catalyzed enantioselective C-H functionalization. nih.gov In these reactions, the aniline derivative is typically the substrate undergoing C-H activation. The success of the transformation depends on the ability of the chiral ligand to control the stereochemistry of the C-H insertion step. For a substrate like this compound, the catalyst must differentiate between the two prochiral C-H bonds at the position ortho to the directing group.

The interplay between the ligand and the substrate's substituents is critical. For example, in the arylation of an N-acyl aniline, the chiral MPAA ligand forms a complex with the palladium catalyst. The substrate then coordinates to this complex. The steric bulk of the ligand's side chain and the substrate's isopropyl group will create a diastereomeric transition state that favors one enantiomeric product over the other. Research has shown that even subtle changes to the ligand structure can have a profound impact on the enantiomeric excess (e.e.) of the product.

Table 2: Representative Results in Enantioselective C-H Functionalization

| Ligand Type | Substrate Type | Reaction Type | % e.e. (Typical) | Reference Principle |

|---|---|---|---|---|

| MPAA | N-Aryl Pyrrolidine | C-H Alkylation | >80% | Steric matching between ligand and substrate is key for high selectivity. escholarship.org |

| Chiral Phosphine | Olefin | Asymmetric Hydrogenation | >95% | Rigid, electron-rich ligands often provide excellent enantiocontrol. |

This table provides examples of high enantioselectivity achieved with different ligand classes, illustrating the power of chiral ligand design in asymmetric catalysis.

Asymmetric Rearrangements

Asymmetric rearrangements are powerful transformations in organic synthesis for creating stereogenic centers. While specific examples detailing the use of this compound as a catalyst or chiral auxiliary in major asymmetric rearrangements like the nih.govnih.gov-sigmatropic rearrangement are not extensively documented, its structure is relevant. Chiral ligands derived from sterically hindered anilines can be employed to create a chiral environment around a metal center, inducing enantioselectivity in rearrangement reactions. The steric bulk of the isopropyl group and the coordinating potential of the methoxy and amino groups could be leveraged to design effective chiral ligands for such purposes.

Organocatalytic Asymmetric Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy. mdpi.com The Kabachnik–Fields reaction, for instance, is a classic MCR for synthesizing α-aminophosphonates. mdpi.com Chiral anilines can serve as crucial components or as precursors to catalysts in asymmetric versions of these reactions. A chiral derivative of this compound could function as the amine component, directly incorporating its chiral backbone into the final product. Alternatively, it could be used to form a chiral Brønsted acid or Lewis base catalyst that directs the stereochemical outcome of the reaction between an aldehyde, a different amine, and a phosphite. Propylphosphonic anhydride (B1165640) (T3P®) is often noted as a mild and effective coupling and dehydrating agent in such syntheses, yielding products with high purity. mdpi.com

Enantioselective Synthesis of Chiral Intermediates

The synthesis of chiral intermediates is fundamental to the production of pharmaceuticals and fine chemicals. This compound can serve as a valuable starting material for creating chiral auxiliaries or ligands for enantioselective processes. For example, it can be converted into a chiral Schiff base, which can then coordinate to a metal, or it can be integrated into a larger, more complex chiral ligand framework. These resulting chiral systems can be applied in various enantioselective reactions, such as reductions, alkylations, or C-H functionalization, to produce valuable chiral building blocks with high enantiomeric excess. nih.gov The enantioselective synthesis of triarylmethanes, for instance, has been achieved with high efficiency using rhodium-catalyzed C–H functionalization, demonstrating the power of chiral catalysts in creating complex stereocenters. nih.gov

Transition Metal-Catalyzed Transformations

The amine functionality of this compound makes it an excellent candidate for use in transition metal-catalyzed reactions, either as a directing group, a ligand component, or a substrate. Palladium, copper, and nickel-based catalytic systems are particularly prominent in modern organic synthesis for their ability to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis, and aniline derivatives are frequently used as substrates in C-N bond-forming reactions like the Buchwald-Hartwig amination. orgsyn.org this compound could be coupled with aryl halides or triflates to produce more complex triarylamines. Furthermore, its derivatives can act as ligands for the metal catalyst. The combination of a bulky isopropyl group and a coordinating methoxy group can influence the stability, activity, and selectivity of palladium or nickel catalysts. Metallaphotoredox catalysis has also emerged as a powerful method for sp³-sp² cross-coupling, expanding the range of accessible connections. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction

| Parameter | Description | Reference |

| Reaction Type | Buchwald-Hartwig Amination | orgsyn.org |

| Substrates | Aryl Halide (e.g., 3-Bromoanisole), Amine | orgsyn.org |

| Catalyst System | Palladium(0) precursor, Phosphine Ligand (e.g., P(t-Bu)₃) | orgsyn.org |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) | |

| Significance | Forms a C-N bond, crucial for synthesizing pharmaceuticals and materials. |

C-H Activation Strategies in Catalysis

Directing group-assisted C-H activation is a highly efficient strategy for functionalizing otherwise inert C-H bonds. mdpi.comnih.gov The amino group of this compound, or a derivative thereof (e.g., an amide or pyridine), can act as a directing group, coordinating to a transition metal like palladium or rhodium and delivering the catalyst to a specific ortho C-H bond on the aniline ring or on an adjacent alkyl group. nih.govbeilstein-journals.org This strategy enables the regioselective introduction of new functional groups. For example, nickel-catalyzed C-H activation has been utilized for aromatic cyanoalkylation, showcasing the potential for high-valent nickel species in these transformations. nih.gov The steric and electronic properties of the isopropyl and methoxy substituents would be expected to heavily influence the regioselectivity and efficiency of such C-H functionalization reactions.

Table 2: C-H Activation Approaches

| Strategy | Metal Catalyst | Directing Group | Key Feature | Reference |

| Ortho-Arylation | Palladium (Pd) | Amide, Pyridine | Functionalization of the aromatic ring. | beilstein-journals.org |

| Alkyl-Arylation | Palladium (Pd) | Pyrazole, Amide | Activation of a C(sp³)-H bond on a side chain. | nih.gov |

| Annulation | Rhodium (Rh) | Imidate, Azobenzene | Formation of heterocyclic structures via C-H activation/cyclization. | mdpi.com |

| Cyanoalkylation | Nickel (Ni) | Amine | Double C-H activation to form C-C bonds. | nih.gov |

Organocatalysis with Chiral Aniline-Derived Catalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral anilines are precursors to a variety of powerful organocatalysts, including chiral Brønsted acids (e.g., phosphoric acids) and enamines/iminiums for SOMO (Singly Occupied Molecular Orbital) catalysis. By synthesizing a chiral derivative of this compound, one could create a bespoke catalyst whose steric and electronic properties are finely tuned for a specific transformation. For example, a chiral phosphoric acid derived from a binaphthyl scaffold incorporating this compound could be used to catalyze enantioselective additions to imines. Such catalysts are known to be highly effective in a range of multicomponent reactions, providing a direct pathway to complex, enantioenriched molecules. mdpi.com

Advanced Applications in Industrial Chemistry and Materials Science

Precursors in Polymer Chemistry

The aniline (B41778) moiety in 3-isopropyl-2-methoxyaniline makes it a suitable monomer for the synthesis of polyaniline and its derivatives. These polymers are of significant interest due to their electrical conductivity and environmental stability. google.com

While the direct polymerization of this compound is not extensively documented in publicly available literature, the synthesis of polymers from structurally similar aniline derivatives, such as 2-methoxyaniline (o-anisidine), is well-established. nih.gov The general method for synthesizing polyaniline derivatives involves the chemical or electrochemical oxidation of the corresponding aniline monomer. industrialchemicals.gov.au

In a typical chemical polymerization, the aniline derivative is dissolved in an acidic medium, such as hydrochloric acid, and an oxidizing agent like ammonium (B1175870) persulfate is added. industrialchemicals.gov.au The presence of substituents on the aniline ring, such as the isopropyl and methoxy (B1213986) groups in this compound, is expected to influence the polymerization process and the properties of the resulting polymer. For instance, the methoxy group is known to affect the electronic properties and solubility of the polymer. industrialchemicals.gov.au The bulky isopropyl group may influence the polymer's morphology and chain packing.

Enzymatic synthesis using catalysts like horseradish peroxidase has also been explored for the polymerization of aniline derivatives, offering a milder alternative to chemical methods. sigmaaldrich.com This approach can lead to polymers with more defined structures. sigmaaldrich.com

| Monomer | Polymerization Method | Key Characteristics of Resulting Polymer |

| Aniline | Chemical or Electrochemical Oxidation | High conductivity, good environmental stability, but often poor solubility. google.com |

| 2,5-Dimethoxyaniline (B66101) | Chemical Oxidation | Improved solubility in common organic solvents compared to polyaniline. industrialchemicals.gov.au |

| 2-Methoxyaniline (o-Anisidine) | Chemical or Electrochemical Oxidation | The methoxy group can enhance solubility and influence electrochromic properties. nih.gov |

This table presents data on the polymerization of aniline and its derivatives, providing a basis for predicting the behavior of this compound.

Polyaniline and its derivatives are prominent materials for electrochromic devices due to their ability to change color upon the application of an electrical potential. ambeed.com These devices have applications in smart windows, displays, and mirrors. ambeed.com The color-switching properties arise from the reversible redox reactions within the polymer backbone.

Copolymers of aniline derivatives have been synthesized to fine-tune the electrochromic performance. For example, copolymers of 3-trimethoxysilanyl-propyl-N-aniline and 2,5-dimethoxyaniline have been investigated for their electrochromic device applications. slideshare.net The incorporation of different monomers allows for the modification of color contrast, switching speeds, and stability of the device. slideshare.net It is plausible that a polymer derived from this compound could exhibit unique electrochromic properties due to the electronic and steric effects of its substituents.

Intermediates in Advanced Chemical Syntheses (Beyond Pharmaceutical Products)

The reactivity of the amino group in this compound allows it to serve as a key intermediate in the synthesis of various organic molecules, most notably azo dyes.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). wikipedia.org The synthesis of an azo dye typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. google.com

In the case of this compound, the primary amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic solution. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form the azo dye. google.com The specific color of the resulting dye is determined by the chemical structures of both the diazonium salt and the coupling component. The isopropyl and methoxy substituents on the aniline ring will influence the final color of the dye.

| Starting Amine | Coupling Component | Resulting Azo Dye Characteristic |

| Aniline Derivative | N,N-dimethylaniline | Typically yields yellow to red dyes. google.com |

| Aniline Derivative | 2-Naphthol | Often produces red to orange dyes. google.com |

| 4-Aminohippuric acid | Aromatic derivatives | Can produce a range of colors with potential biological activity. iucr.org |

This table illustrates the general principle of azo dye synthesis, which is applicable to this compound.

Coordination Chemistry with Main Group Elements and Transition Metals

The nitrogen atom of the amino group and the oxygen atom of the methoxy group in this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal ions. nih.gov This can lead to the formation of a wide variety of coordination compounds with interesting structural and electronic properties.

Recent research has demonstrated the ability of the related compound, 3-methoxyaniline, to form coordination complexes with transition metals. For example, the reaction of 3-methoxyaniline with nickel(II) chloride yields a complex with the formula [NiCl2(C7H9NO)4], where four 3-methoxyaniline molecules coordinate to the nickel ion. iucr.orgnih.gov In this complex, the nickel ion has a pseudo-octahedral geometry with the 3-methoxyaniline ligands coordinated through their nitrogen atoms. iucr.orgnih.gov

Synthesis of Organoboron Derivatives

The introduction of a boron-containing moiety onto the aromatic ring of this compound can be achieved through catalyzed C-H borylation reactions. While direct borylation of this compound is not widely reported, analogous reactions with substituted anilines provide a strong basis for its potential transformations. The steric hindrance from the isopropyl group and the directing effects of the amino and methoxy groups are critical factors in determining the regioselectivity of the borylation.

Iridium- and ruthenium-based catalytic systems are prominent in the C-H borylation of aromatic compounds, including aniline derivatives. For instance, iridium catalysts, often in conjunction with bidentate phosphine (B1218219) or bipyridine ligands, can facilitate the direct borylation of C-H bonds. The reaction typically employs a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). The catalytic cycle is generally believed to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the organoboron product.

Similarly, ruthenium-catalyzed borylation offers another effective method. These reactions can proceed under various conditions and with different ligands, influencing the efficiency and selectivity of the borylation process. The specific substitution pattern of this compound would be expected to direct the borylation to a sterically accessible and electronically favorable position on the aromatic ring.

Table 1: Representative Catalytic Systems for the Borylation of Anilines

| Catalyst Precursor | Ligand | Boron Source | Typical Solvents | Reference Reaction |

| [Ir(COD)Cl]₂ | 2,2'-Bipyridine | B₂pin₂ | Cyclohexane, THF | Borylation of various substituted anilines |

| Ru₃(CO)₁₂ | None | HBPin | Toluene (B28343) | C-H borylation of aromatic amines |

| [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | Cyclohexane | Ortho-borylation of anilines |

This table is illustrative and based on known borylation reactions of analogous compounds.

Formation of Metal Complexes

The amino group of this compound serves as a primary coordination site, enabling it to act as a ligand in the formation of metal complexes. The electronic properties of the aniline, modulated by the electron-donating methoxy group and the bulky isopropyl group, influence the stability and reactivity of the resulting complexes.

The coordination chemistry of substituted anilines with transition metals such as palladium, nickel, and copper is well-established. These complexes find applications in catalysis, materials science, and as precursors for other organometallic compounds. For example, palladium(II) complexes with aniline ligands are important intermediates in cross-coupling reactions.

For instance, the reaction of nickel(II) chloride with 3-methoxyaniline has been shown to yield a dichloridotetrakis(3-methoxyaniline)nickel(II) complex, where the nickel ion is in a pseudo-octahedral geometry. iucr.orgnih.gov This suggests that this compound could form similar complexes, with the specific stereochemistry being influenced by the additional isopropyl group.

Table 2: Examples of Metal Complexes with Substituted Aniline Ligands

| Metal Center | Aniline Ligand | Ancillary Ligands | Resulting Complex | Potential Application |

| Palladium(II) | 2,6-Diisopropylaniline | Acetate (B1210297) | Di(µ-acetato)bis[N-(2,6-diisopropylanilinato)]dipalladium(II) | Catalysis |

| Nickel(II) | 3-Methoxyaniline | Chloride | Dichloridotetrakis(3-methoxyaniline)nickel(II) | Precursor for materials |

| Copper(II) | Aniline | Chloride | Dichloridobis(aniline)copper(II) | Model for catalytic intermediates |

This table provides examples of complexes formed with similar aniline derivatives to illustrate potential coordination modes.

常见问题

Basic: What are the recommended synthetic routes for 3-Isopropyl-2-methoxyaniline, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves methoxylation and isopropylamination of a substituted aniline precursor. A common route is nucleophilic aromatic substitution using methoxide ions under controlled anhydrous conditions. To optimize purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to separate byproducts.

- Monitor reaction progress via thin-layer chromatography (TLC) at 254 nm.

- Store intermediates under inert atmospheres (e.g., argon) at -20°C to prevent oxidation, as recommended for structurally similar amines .

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.

Advanced: How can researchers resolve contradictions in NMR spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies in -NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or paramagnetic impurities. To address this:

- Acquire --HSQC and --COSY spectra to verify coupling patterns and assign protons unambiguously.

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Re-crystallize the compound to remove paramagnetic metal contaminants, which can distort splitting patterns .

- For methoxy group assignments, use --HOESY if fluorinated analogs are synthesized, as seen in related perfluoroalkylated anilines .

Basic: What key physicochemical properties influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- pKa : The amine group’s pKa (~2.5–3.0, extrapolated from similar anilines ) affects protonation states in acidic/basic media, altering nucleophilicity.

- Solubility : Prefer polar aprotic solvents (e.g., DMSO) for reactions requiring deprotonation. Limited solubility in chloroform necessitates sonication for homogeneous mixing .

- Steric effects : The isopropyl group hinders ortho-substitution, directing electrophiles to para positions. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric interference.

Advanced: How should researchers design experiments to assess the environmental stability of this compound under varying pH and UV exposure?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and expose the compound to UV light (254 nm) in a photoreactor.

- Monitor degradation kinetics via LC-MS at intervals (0, 6, 12, 24 hrs).

- Use high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., quinone imines or demethylated species).

- Data Interpretation : Apply pseudo-first-order kinetics models. Correlate degradation rates with pH-dependent speciation profiles derived from pKa values .

- Control : Include dark controls and inert atmosphere samples to isolate UV and oxidative effects, as recommended in environmental fate studies .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be validated?

Methodological Answer:

- FT-IR : Confirm amine (-NH) and methoxy (-OCH) stretches (3300 cm and 1250 cm, respectively).

- GC-MS : Use electron ionization (EI) to fragment the molecule and verify the molecular ion (e.g., m/z 179 for M).

- Validation : Cross-check with elemental analysis (C, H, N) and compare retention indices with literature values for structurally analogous compounds .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electron-rich positions.

- Calculate Fukui indices () to quantify nucleophilic attack susceptibility.

- Validate predictions experimentally using bromination or nitration reactions.

- Contradiction Resolution : If computational and experimental results conflict (e.g., para vs. meta substitution), re-evaluate solvent effects or transition-state stabilization in the model .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Storage : Keep in amber vials under argon at -20°C to prevent photodegradation and oxidation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (predicted vapor pressure: ~0.3 mmHg ).

- Spill Management : Neutralize spills with activated charcoal and dispose via hazardous waste protocols, adhering to EPA guidelines for aromatic amines .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Optimization :

- Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry).

- Implement inline FTIR for real-time monitoring of reaction progression.

- Quality Control :

- Standardize purification via automated flash chromatography with UV-triggered fraction collection.

- Establish acceptance criteria for HPLC purity (>98%) and NMR spectral matches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。